molecular formula C16H16ClNO2 B255600 N-(4-chlorophenyl)-2-propoxybenzamide

N-(4-chlorophenyl)-2-propoxybenzamide

Cat. No.: B255600
M. Wt: 289.75 g/mol
InChI Key: RIRQEOPFUFXORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-propoxybenzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and a propoxy group at the 2-position of the benzoyl ring. The 4-chlorophenyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals, often enhancing lipophilicity and target binding .

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-propoxybenzamide

InChI

InChI=1S/C16H16ClNO2/c1-2-11-20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,18,19)

InChI Key

RIRQEOPFUFXORZ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substituents
  • N-(4-Fluorophenyl)maleimide (19) and N-(4-chlorophenyl)maleimide (22): These maleimide derivatives showed inhibitory activity against monoacylglycerol lipase (MGL), with IC50 values of 5.18 μM and 7.24 μM, respectively. The size of the halogen (F vs. Cl) had minimal impact on potency, suggesting electronic effects may dominate over steric factors in this context .
  • Pyridine/Thienopyridine Derivatives: Compounds with pyridine or thieno[2,3-b]pyridine cores (e.g., 2 and 3 from ) demonstrated superior insecticidal activity against cowpea aphids compared to acetamiprid, a commercial insecticide. The incorporation of heterocycles likely enhances target specificity .
Alkoxy and Aryloxy Groups
  • N-(4-Methoxyphenyl) Derivatives (): Methoxy groups enhance electron-donating properties, which may influence antioxidant or receptor-binding activities. For example, hydroxamic acids with methoxy substituents (e.g., 6–10 in ) showed applications in antioxidant assays .

Physicochemical Properties

  • LogP and Solubility : A compound with a prop-2-enyloxy group () exhibited a polarity coefficient of 0.7 (70:30 ethyl acetate/petroleum ether), suggesting moderate lipophilicity. The propoxy group in the target compound may further increase hydrophobicity compared to methoxy or hydroxy groups .
  • Melting Points: Derivatives like N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide () melt at 142.9–143.4°C, indicating crystalline stability, a trait likely shared by the target compound due to its rigid benzamide core .

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